Trichloro[4-(trifluoromethyl)phenyl]silane
Overview
Description
Trichloro[4-(trifluoromethyl)phenyl]silane: is a chemical compound with the molecular formula C7H4Cl3F3Si and a molecular weight of 279.55 g/mol . It is a silane derivative, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a silicon atom substituted with three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[4-(trifluoromethyl)phenyl]silane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with trichlorosilane . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction mixture is usually stirred at a low temperature, followed by gradual warming to room temperature to complete the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trichloro[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the silicon can be substituted with other nucleophiles, such as alkoxides or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often at ambient temperature.
Major Products Formed:
Substitution Reactions: The major products are silane derivatives with different substituents replacing the chlorine atoms.
Hydrolysis: The major products are silanols and hydrochloric acid.
Scientific Research Applications
Chemistry: Trichloro[4-(trifluoromethyl)phenyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of functionalized silanes and siloxanes .
Biology and Medicine: In biological research, this compound is used in the modification of surfaces to create hydrophobic or hydrophilic properties, which can be useful in the development of biosensors and medical devices .
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to modify surface properties makes it valuable in the formulation of materials with specific characteristics .
Mechanism of Action
The mechanism of action of Trichloro[4-(trifluoromethyl)phenyl]silane involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles to form new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds . This reactivity is exploited in various applications, such as surface modification and the synthesis of functionalized silanes .
Comparison with Similar Compounds
Trichlorophenylsilane: Similar to Trichloro[4-(trifluoromethyl)phenyl]silane but lacks the trifluoromethyl group.
Trichloro[4-(methyl)phenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
trichloro-[4-(trifluoromethyl)phenyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F3Si/c8-14(9,10)6-3-1-5(2-4-6)7(11,12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCKOIVYFFHVPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728429 | |
Record name | Trichloro[4-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7375-63-5 | |
Record name | Trichloro[4-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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